(2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid
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Overview
Description
(2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid is a chiral compound often used in organic synthesis and medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed in peptide synthesis to protect amine groups during the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the oxane ring, which is then functionalized to introduce the carboxylic acid and amine groups.
Fmoc Protection: The amine group is protected using the Fmoc group. This step usually involves the reaction of the amine with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine.
Coupling Reactions: The protected amine is then coupled with the oxane ring structure under specific conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated peptide synthesizers for the Fmoc protection and coupling steps. Reaction conditions such as temperature, solvent, and time would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the oxane ring.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is used in the synthesis of peptides and proteins. The Fmoc group allows for selective deprotection, facilitating the stepwise construction of peptide chains.
Medicine
In medicinal chemistry, the compound is used in the development of new pharmaceuticals. Its ability to form stable peptide bonds makes it useful in the synthesis of peptide-based drugs.
Industry
Industrially, the compound is used in the large-scale synthesis of peptides and other complex organic molecules. Its stability and reactivity make it a valuable tool in various chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The oxane ring provides structural stability and can participate in various chemical reactions, enhancing the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
(2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid: Known for its stability and use in peptide synthesis.
(2S,6R)-6-[(tert-Butoxycarbonylamino)methyl]oxane-2-carboxylic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyran-2-carboxylic acid: Similar but with a pyran ring instead of an oxane ring.
Uniqueness
The uniqueness of this compound lies in its combination of the Fmoc protecting group and the oxane ring. This combination provides both stability and reactivity, making it highly useful in various synthetic applications.
Properties
IUPAC Name |
(2S,6R)-6-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c24-21(25)20-11-5-6-14(28-20)12-23-22(26)27-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t14-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBIOWUDRSSAPP-VLIAUNLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H](C1)C(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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